Lu AF21934, chemically known as (1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide, is a selective and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) [, ]. It is a synthetic compound primarily used in scientific research to investigate the role of mGlu4 in various neurological and psychiatric conditions [, ].
Lu AF21934 is a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4), a member of the G protein-coupled receptor family. This compound has garnered attention for its potential therapeutic applications in neurological disorders, particularly in reducing hyperactivity and dyskinesia associated with conditions like Parkinson's disease. The compound enhances receptor activity, providing a mechanism to modulate synaptic transmission and neuronal excitability.
Lu AF21934 was developed by Lundbeck Research USA and has been characterized in various studies focusing on its pharmacological properties and potential clinical applications. The synthesis of Lu AF21934 has been reported in multiple scientific publications, detailing its chemical structure and biological effects .
Lu AF21934 is classified as a metabotropic glutamate receptor modulator, specifically targeting mGlu4 receptors. This classification places it within a broader category of compounds that influence neurotransmitter systems, making it relevant for research into treatments for central nervous system disorders.
The synthesis of Lu AF21934 involves several key steps, employing standard organic chemistry techniques. The process begins with the selective protection of amines and subsequent reactions leading to the formation of the desired compound. Notably, the synthesis includes:
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry were employed to confirm the structure and purity of Lu AF21934 throughout the synthesis process. High-performance liquid chromatography (HPLC) was also utilized for purification.
The molecular formula of Lu AF21934 is CHNO. Its structure features a coumarin backbone modified with various functional groups that facilitate its interaction with mGlu4 receptors.
Lu AF21934 primarily functions through allosteric modulation rather than direct agonism or antagonism. It enhances the activity of mGlu4 receptors in response to glutamate without activating the receptor directly.
The compound has been shown to exhibit dose-dependent effects in various assays, including bioluminescence resonance energy transfer (BRET) assays that measure G protein recruitment upon receptor activation. These studies highlight its ability to modulate receptor signaling pathways effectively .
Lu AF21934 acts by binding to an allosteric site on the mGlu4 receptor, which alters the receptor's conformation and increases its affinity for glutamate. This mechanism enhances downstream signaling pathways associated with neuronal excitability and synaptic transmission.
Experimental data indicate that Lu AF21934 significantly increases the efficacy of glutamate at mGlu4 receptors, as demonstrated in electrophysiological experiments where it facilitated synaptic responses in neuronal models .
Relevant analyses have shown that Lu AF21934 retains its pharmacological activity over a range of pH levels typical for physiological conditions .
Lu AF21934 is primarily investigated for its potential therapeutic applications in treating neurological disorders such as:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3